Citalopram-d4

Catalog No.
S879860
CAS No.
1219908-84-5
M.F
C20H21FN2O
M. Wt
328.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d4

CAS Number

1219908-84-5

Product Name

Citalopram-d4

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

328.424

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D

InChI Key

WSEQXVZVJXJVFP-KDWZCNHSSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

1-​[3-​(Dimethylamino)​propyl]​-​1-​(4-​fluorophenyl-d4)​-​1,​3-​dihydro-5-​isobenzofurancarboni​trile; (±)​-​Citalopram-d4; 1-​(3-​Dimethylaminopropyl)​-​1-​(4-​fluorophenyl-d4)​-​5-​cyanophthalan; Bonitrile-d4; Lu 10-​171-d4; Nitalapram-d4; Prepram

Citalopram-d4 is a highly pure, stable isotope-labeled internal standard (SIL-IS) specifically synthesized for the precise quantification of the selective serotonin reuptake inhibitor (SSRI) citalopram in complex biological and environmental matrices[1]. With a molecular weight of 328.42 g/mol and a +4 Da mass shift relative to the unlabeled target, this deuterated standard is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. The incorporation of four deuterium atoms ensures identical physicochemical behavior and chromatographic retention to native citalopram, while providing sufficient mass resolution to eliminate cross-talk from natural isotopic distributions. For procurement, specifying Citalopram-d4 ensures robust method validation, regulatory compliance in therapeutic drug monitoring (TDM), and high-fidelity environmental screening [2].

Substituting a true stable isotope-labeled internal standard like Citalopram-d4 with a structural analog (e.g., fluoxetine or paroxetine) or relying solely on external calibration introduces severe quantitative errors in mass spectrometry [1]. Structural analogs exhibit different chromatographic retention times, meaning they elute under different solvent compositions and are subjected to different matrix components in the ionization source. This divergence leads to uncorrected ion suppression or enhancement, drastically reducing assay accuracy and reproducibility. Furthermore, using unlabeled citalopram as an external standard fails to account for sample loss during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Citalopram-d4 perfectly co-elutes with the target analyte and experiences identical matrix effects, providing a mathematically precise correction factor that structural analogs cannot replicate [2].

Absolute Co-elution and Matrix Effect Normalization in LC-MS/MS

In quantitative LC-MS/MS analysis of biological matrices, matrix-induced ion suppression can skew analyte recovery by 20% to 50%. When utilizing Citalopram-d4 as an internal standard, the isotopic label ensures absolute chromatographic co-elution with native citalopram. Because both compounds enter the electrospray ionization (ESI) source simultaneously, they experience identical ion suppression or enhancement [1]. Normalizing the citalopram signal to the Citalopram-d4 signal yields a matrix effect correction factor near 1.0 (100% compensation), whereas using a structural analog like paroxetine-d6 results in divergent retention times (e.g., Δt > 0.5 min) and fails to correct for temporal matrix fluctuations, leading to relative standard deviations (RSD) exceeding acceptable regulatory limits (>15%) [2].

Evidence DimensionMatrix effect correction accuracy (RSD)
Target Compound DataCitalopram-d4 (co-eluting): RSD < 5%, Matrix effect normalized to ~100%
Comparator Or BaselineStructural analog IS (e.g., paroxetine-d6): RSD > 15%, uncorrected matrix bias
Quantified Difference>3-fold improvement in precision (RSD reduction)
ConditionsLC-MS/MS analysis of complex biological or environmental matrices

Procurement of the exact matched SIL-IS is mandatory for clinical and environmental laboratories to meet stringent FDA or EPA method validation criteria for accuracy and precision.

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

The selection of a +4 Da mass shift in Citalopram-d4 (m/z 329.1 [M+H]+) compared to native citalopram (m/z 325.1 [M+H]+) is highly optimized for mass spectrometry workflows [1]. Natural isotopic abundances of carbon-13, nitrogen-15, and oxygen-18 in citalopram generate significant M+1 and M+2 peaks, and trace M+3 signals. A +2 Da or +3 Da shift risks signal overlap (cross-talk) between the native analyte's heavy isotopes and the internal standard's monoisotopic peak, artificially inflating the IS signal at high analyte concentrations. The +4 Da shift of Citalopram-d4 guarantees baseline resolution in the m/z domain, reducing isotopic interference to <0.1% [2]. This provides a superior linear dynamic range compared to lower-mass labeled variants, without the added synthetic complexity and cost of -d6 or -d8 variants.

Evidence DimensionIsotopic cross-talk / signal interference
Target Compound DataCitalopram-d4 (+4 Da): <0.1% isotopic interference
Comparator Or BaselineHypothetical +2 Da labeled analog: 1% to 5% interference at high concentrations
Quantified Difference>10-fold reduction in isotopic cross-talk
ConditionsHigh-concentration calibration standards in positive ESI-MS/MS

A +4 Da mass shift ensures a wide, linear calibration curve without high-end signal distortion, optimizing the cost-to-performance ratio for routine testing.

Quantitative Fidelity Across Solid-Phase Extraction (SPE) Workflows

During sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for plasma or brain tissue, absolute recovery of citalopram can vary significantly (typically 60-85%) depending on the matrix and protocol[1]. Citalopram-d4 exhibits identical partition coefficients (LogP) and pKa values to native citalopram. Consequently, any physical loss of the analyte during extraction is proportionally mirrored by the Citalopram-d4 internal standard. When the final LC-MS/MS peak area ratio is calculated, the relative recovery approaches 100% (± 5%). In contrast, using an external standard or a non-isotopic internal standard fails to track these specific losses, leading to quantitative errors directly proportional to the extraction loss (up to 40% error) [2].

Evidence DimensionRelative analytical recovery after extraction
Target Compound DataCitalopram-d4 normalized recovery: 95-105%
Comparator Or BaselineExternal calibration / unmatched IS: 60-85% absolute recovery (uncorrected)
Quantified DifferenceComplete correction of 15-40% extraction losses
ConditionsSPE or LLE sample preparation of biological tissues or fluids

Using Citalopram-d4 eliminates the need for perfect extraction yields, saving laboratory time and reducing the rate of sample re-analysis.

Therapeutic Drug Monitoring (TDM) and Pharmacokinetics

Citalopram-d4 is the gold standard for clinical laboratories conducting therapeutic drug monitoring of SSRIs in human plasma or serum. Its ability to perfectly correct for matrix effects and extraction losses ensures that pharmacokinetic data and patient dosing decisions are based on highly accurate concentration measurements, meeting FDA bioanalytical method validation guidelines[1].

Environmental Wastewater and Drinking Water Screening

In environmental chemistry, detecting trace pharmaceuticals in wastewater or raw drinking water involves severe matrix suppression due to humic acids and other organic co-extractants. Citalopram-d4 provides robust internal calibration, allowing for sub-nanogram per liter (ng/L) limits of detection (LOD) by normalizing the severe ion suppression encountered in these complex environmental matrices [2].

Forensic Toxicology and Post-Mortem Analysis

Post-mortem blood and tissue samples (e.g., brain tissue) present highly variable and degraded matrices that heavily distort mass spectrometric signals. Citalopram-d4 is utilized to reliably quantify citalopram overdoses or therapeutic compliance in forensic investigations, as its identical physicochemical properties to the target analyte ensure accurate quantification regardless of the matrix degradation state [3].

XLogP3

3.2

Dates

Last modified: 04-14-2024

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